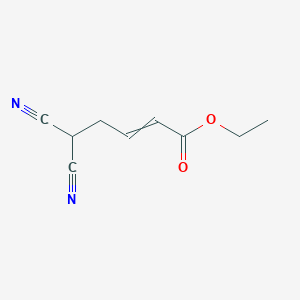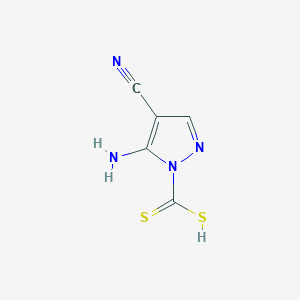![molecular formula C24H26O6 B14201004 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol CAS No. 845513-43-1](/img/structure/B14201004.png)
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is an organic compound with a complex structure that includes multiple methoxyphenoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenoxy groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Shares similar methoxyphenoxy groups but differs in the overall structure and functional groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Another compound with methoxyphenyl groups but with different chemical properties and applications.
Uniqueness
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is unique due to its specific arrangement of methoxyphenoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
845513-43-1 |
|---|---|
Formule moléculaire |
C24H26O6 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-[1,2-bis(2-methoxyphenoxy)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26O6/c1-16(29-21-11-7-5-9-19(21)26-2)24(17-13-14-18(25)23(15-17)28-4)30-22-12-8-6-10-20(22)27-3/h5-16,24-25H,1-4H3 |
Clé InChI |
BZXZPEZVSAKTML-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)O)OC)OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
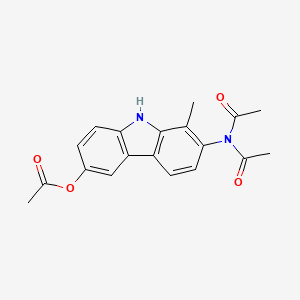
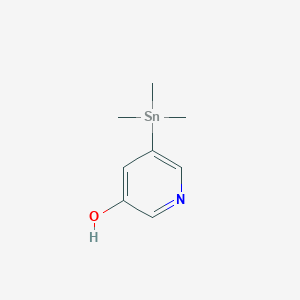
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
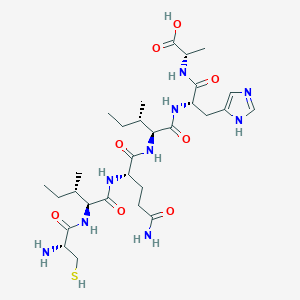
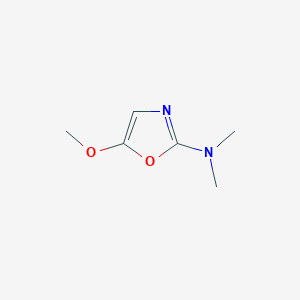
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
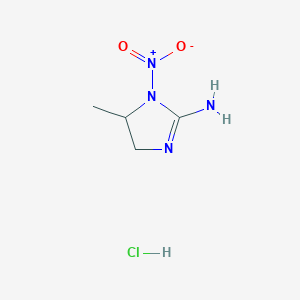
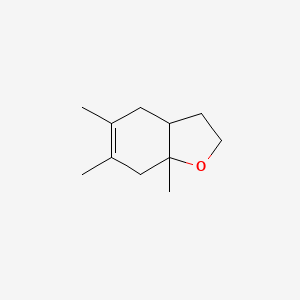
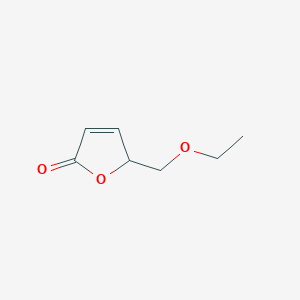
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
